Product packaging for 2-[4-(Cyclopentylamino)phenyl]acetonitrile(Cat. No.:)

2-[4-(Cyclopentylamino)phenyl]acetonitrile

Cat. No.: B13217693
M. Wt: 200.28 g/mol
InChI Key: XETJLOFLKZYEPA-UHFFFAOYSA-N
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Description

2-[4-(Cyclopentylamino)phenyl]acetonitrile is a nitrile-functionalized chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a phenylacetonitrile core substituted with a cyclopentylamino group, makes it a valuable scaffold for the synthesis of more complex molecules. Compounds with the cyclopentylamino-phenyl motif have been identified as key intermediates in the preparation of potent C5aR (complement component 5a receptor) antagonists, which are being investigated for the treatment of inflammatory diseases . The nitrile group (‑C≡N) is a versatile functional handle for further chemical transformations, including conversion to amidines, reduction to amines, or hydrolysis to carboxylic acids, enabling researchers to efficiently build diverse compound libraries . As a high-purity research chemical, this compound is intended for laboratory use as a synthetic intermediate to develop novel therapeutic candidates. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use. Appropriate safety precautions must be observed during handling, as nitrile compounds require careful management .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2 B13217693 2-[4-(Cyclopentylamino)phenyl]acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[4-(cyclopentylamino)phenyl]acetonitrile

InChI

InChI=1S/C13H16N2/c14-10-9-11-5-7-13(8-6-11)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2

InChI Key

XETJLOFLKZYEPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)CC#N

Origin of Product

United States

Synthetic Pathways and Methodologies for 2 4 Cyclopentylamino Phenyl Acetonitrile and Its Precursors

Approaches to the Phenylacetonitrile (B145931) Core Structure

The phenylacetonitrile moiety serves as the fundamental backbone of the target molecule. Its synthesis can be approached through several reliable methods, including the direct introduction of a cyano group onto a pre-existing phenyl ring or the construction of the acetonitrile (B52724) sidechain from a suitable precursor.

Cyanation Reactions for Arylacetonitrile Formation

Cyanation reactions are a direct and widely used method for the synthesis of aryl nitriles. These methods typically involve the substitution of a leaving group, such as a halide or a diazonium salt, on the aromatic ring with a cyanide nucleophile.

One of the oldest methods is the Sandmeyer reaction , where a primary aromatic amine is converted into a diazonium salt, which is then displaced by a cyanide, typically from a copper(I) cyanide source. Another classical approach is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide using superstoichiometric copper(I) cyanide at elevated temperatures. nih.gov

Modern advancements have largely shifted towards transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance. nih.govPalladium-catalyzed cyanation is a prominent method for coupling aryl halides (chlorides, bromides, iodides) or triflates with a cyanide source. rsc.orgresearchgate.net Various cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), and the less toxic zinc cyanide (Zn(CN)₂). nih.gov To mitigate the toxicity of simple cyanide salts, potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a safer and highly effective alternative. nih.govnih.gov Nickel-catalyzed systems have also been developed, providing a more cost-effective alternative to palladium for the cyanation of aryl halides. nih.gov Some innovative protocols even utilize acetonitrile as the cyano source via a C–CN bond cleavage mechanism, further enhancing the safety profile of the reaction. nih.gov

Table 1: Comparison of Cyanation Methods for Arylacetonitrile Synthesis
MethodTypical SubstrateCyanide SourceCatalyst/ReagentKey Features
Sandmeyer ReactionAniline DerivativeCuCNNaNO₂, H⁺Classical method, requires diazonium salt intermediate.
Rosenmund-von BraunAryl HalideCuCNNone (High Temp)Stoichiometric copper, harsh conditions. nih.gov
Palladium-Catalyzed CouplingAryl Halide/TriflateZn(CN)₂, KCN, K₄[Fe(CN)₆]Pd(0) complexes with phosphine (B1218219) ligandsMild conditions, broad scope, high functional group tolerance. nih.govrsc.org
Nickel-Catalyzed CouplingAryl Halide/TriflateAcetonitrile, Zn(CN)₂Ni(0) complexesCost-effective alternative to palladium. nih.gov

Condensation Reactions in Phenylacetonitrile Synthesis

Condensation reactions utilize the acidic nature of the α-protons of a benzyl (B1604629) cyanide precursor. These reactions are primarily used to elaborate upon an existing phenylacetonitrile structure rather than to form the core itself, but they are crucial for building complexity.

For instance, the reaction of phenylacetonitrile with esters, such as ethyl acetate, in the presence of a strong base like sodium ethoxide, leads to a Claisen-type condensation, yielding α-phenylacetoacetonitrile. orgsyn.org This demonstrates the ability of the benzylic carbon to act as a nucleophile. Similarly, phenylacetonitrile can undergo Michael additions and other condensations with various electrophiles. lehigh.edu Patent literature describes the condensation of phenylacetonitrile derivatives with ketones like cyclopentanone (B42830) in the presence of a base and a phase-transfer catalyst to form more complex structures. google.com While these examples modify the acetonitrile side chain, they underscore the synthetic versatility of the phenylacetonitrile core.

Electrochemical Methods in Benzylic Cyanation

Electrochemical synthesis offers a green and sustainable alternative for C-H functionalization, avoiding the need for pre-functionalized substrates or harsh chemical oxidants. researchgate.net The direct cyanation of a benzylic C(sp³)–H bond on a toluene (B28343) derivative is a powerful method for forming the phenylacetonitrile core.

This transformation proceeds through the anodic oxidation of the arene at the benzylic position. This generates a benzylic radical cation, which can then be trapped by a nucleophilic cyanide source. researchgate.net Research has demonstrated the successful carbamoylation and cyanation of benzylic C-H bonds using isocyanides as the cyanide precursor in an undivided electrochemical cell. researchgate.net This process is conducted under mild, room-temperature conditions without the need for a transition-metal catalyst. The development of electrophotocatalytic systems that merge electrochemistry with photoredox catalysis further enhances the efficiency and selectivity of benzylic C-H cyanation. chemrxiv.org

Introduction and Functionalization of the Cyclopentylamino Group

The introduction of the cyclopentylamino moiety onto the phenyl ring is a critical step in the synthesis of the target compound. This is typically achieved by forming a carbon-nitrogen bond between the aromatic ring and cyclopentylamine (B150401), either through reductive amination of a carbonyl precursor or nucleophilic substitution of a suitable leaving group.

Reductive Amination Strategies with Cyclopentylamine

Reductive amination is a highly effective and widely used method for forming amine bonds. This two-step, one-pot process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

In the context of synthesizing 2-[4-(Cyclopentylamino)phenyl]acetonitrile, a suitable precursor would be 2-(4-acetylphenyl)acetonitrile or 2-(4-formylphenyl)acetonitrile. This precursor would be reacted with cyclopentylamine to form the corresponding imine, which is then reduced. A variety of reducing agents can be employed, from catalytic hydrogenation over metals like Nickel, Palladium, or Platinum, to chemical hydrides such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). researchgate.netgoogle.com The kinetics and mechanism of the reductive amination of cyclopentanone have been studied, confirming the formation of an imine intermediate which is subsequently reduced to yield cyclopentylamine. researchgate.net This same principle is applied when cyclopentylamine is used as the nucleophile. Patent literature for related complex molecules explicitly describes synthetic schemes that utilize the reductive amination of a ketone with cyclopentylamine to install the desired N-cyclopentyl group. google.com

Table 2: Common Conditions for Reductive Amination
Reducing AgentCatalyst/AdditiveTypical SolventKey Features
H₂Pd/C, PtO₂, Raney NiMethanol, EthanolHigh efficiency, requires pressure equipment. researchgate.net
NaBH₄NoneMethanol, EthanolMild, inexpensive, but can reduce carbonyl starting material.
NaBH₃CNAcid catalyst (e.g., AcOH)Methanol, THFSelective for the iminium ion over the carbonyl.
Na(OAc)₃BHAcetic AcidDichloroethane, THFMild and highly effective for a wide range of substrates.

Nucleophilic Substitution Approaches for Amino Introduction

An alternative strategy for forming the aryl-nitrogen bond is through nucleophilic substitution, where cyclopentylamine acts as the nucleophile to displace a leaving group on the phenylacetonitrile precursor.

A prominent method for this transformation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is exceptionally effective for forming C-N bonds between aryl halides (or triflates) and amines. wikipedia.org To synthesize the target compound, a precursor such as 2-(4-bromophenyl)acetonitrile or 2-(4-chlorophenyl)acetonitrile would be coupled with cyclopentylamine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XantPhos), and a base. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

Direct nucleophilic aromatic substitution (SₙAr) is also a possibility, though it typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. nih.gov For a precursor like 2-(4-fluorophenyl)acetonitrile, the cyano group itself provides some activation, but forcing conditions (high temperature, strong base) would likely be required for the reaction with cyclopentylamine to proceed without a transition-metal catalyst. orgsyn.org

Derivatization and Functional Group Interconversions on the Phenyl Ring

The construction of the target molecule frequently involves the modification of a pre-functionalized phenylacetonitrile core. This approach allows for the late-stage introduction of the cyclopentylamino group, leveraging well-established chemical transformations.

A common strategy begins with precursors such as 4-chlorophenylacetonitrile or 4-nitrophenylacetonitrile (B121139). The synthesis from a nitroaryl precursor involves the reduction of the nitro group to an amine, followed by N-alkylation. For instance, 4-nitrophenylacetonitrile can be reduced to 4-aminophenylacetonitrile using various reducing agents, such as catalytic hydrogenation. The resulting primary amine is then reacted with a cyclopentylating agent, like cyclopentyl bromide or tosylate, often in the presence of a base to yield the final product.

Alternatively, starting from a halogenated precursor like 4-chlorophenylacetonitrile, the cyclopentylamino group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. However, due to the relatively low reactivity of aryl chlorides in SNAr reactions, this pathway often requires harsh reaction conditions or is superseded by more efficient catalytic methods.

Another approach involves the directional nitration of phenylacetonitrile to produce p-nitrophenylacetonitrile. google.com This method utilizes a nitrating agent composed of nitric acid, phosphoric acid, and sulfuric acid to achieve regioselectivity. google.com The resulting p-nitrophenylacetonitrile can then be further transformed as described above.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds in modern organic synthesis. wikipedia.orgacsgcipr.org This methodology is highly effective for the synthesis of this compound from aryl halide precursors. wikipedia.org

The reaction typically involves the coupling of an aryl halide, such as 4-bromophenylacetonitrile, with cyclopentylamine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is critical for the efficiency of the catalytic cycle and can range from simple phosphines to more complex, sterically hindered biarylphosphine ligands. wikipedia.org A base, such as sodium tert-butoxide or potassium phosphate, is also required to facilitate the reaction. acsgcipr.org The Buchwald-Hartwig amination offers several advantages, including mild reaction conditions, high functional group tolerance, and broad substrate scope, making it a highly versatile and preferred method for industrial applications. wikipedia.orgacsgcipr.orglibretexts.org

Table 1: Comparison of Synthetic Routes to this compound

Route Precursor Key Reaction Typical Reagents Advantages Disadvantages
Nitroaryl Reduction & Alkylation 4-Nitrophenylacetonitrile Reduction, N-Alkylation H₂, Pd/C; Cyclopentyl bromide, K₂CO₃ Readily available precursors Multi-step process, potential for over-alkylation

| Buchwald-Hartwig Amination | 4-Bromophenylacetonitrile | Pd-catalyzed C-N coupling | Cyclopentylamine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | High yields, mild conditions, broad scope wikipedia.org | Cost of palladium catalyst and ligands |

Chiral Synthesis and Enantiomeric Enrichment Techniques

While this compound itself is achiral, it serves as a crucial precursor for the synthesis of chiral molecules, such as certain α-amino acids and their derivatives. nih.gov Therefore, methods for achieving high enantiomeric purity are of significant interest.

Classical resolution via diastereomeric salt formation is a widely employed technique for separating enantiomers of chiral acids or bases. wikipedia.orgpharmtech.com In the context of derivatives of this compound, a chiral α-amino acid, for example, can be resolved by reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.orgpharmtech.com This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. wikipedia.orgpharmtech.com The desired diastereomer is then isolated and treated with a base or acid to liberate the pure enantiomer of the target molecule. wikipedia.org This method is a robust and scalable technique often used in the pharmaceutical industry for the production of enantiomerically pure active pharmaceutical ingredients. pharmtech.comgoogle.com

Modern synthetic chemistry increasingly relies on enantioselective catalysis to directly produce the desired enantiomer, thereby avoiding the need for resolution and the associated loss of 50% of the material. nih.gov For the synthesis of chiral α-amino nitriles, the asymmetric Strecker reaction is a powerful tool. acs.orgmdpi.comresearchgate.net

This reaction involves the addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to an imine precursor in the presence of a chiral catalyst. nih.govacs.org For a system related to this compound, one could envision the formation of an imine from 4-(cyclopentylamino)benzaldehyde, which is then subjected to an asymmetric Strecker reaction. A variety of chiral catalysts, including those based on cyclic guanidines or thiourea (B124793) derivatives, have been developed to promote this transformation with high enantioselectivity. nih.govacs.orgmdpi.com

Table 2: Chiral Enrichment Techniques for Derivatives

Technique Principle Typical Reagents/Catalysts Advantages Disadvantages
Diastereoselective Salt Formation Separation of diastereomeric salts by crystallization wikipedia.org Chiral resolving agents (e.g., tartaric acid, camphorsulfonic acid) wikipedia.org Scalable, reliable, well-established pharmtech.com Theoretical max yield of 50% without a racemization loop, requires screening of resolving agents wikipedia.org

| Enantioselective Catalysis (Asymmetric Strecker) | Chiral catalyst directs the formation of one enantiomer acs.org | Chiral Guanidines, Thioureas, Squaramides acs.orgmdpi.com | Potentially 100% theoretical yield, atom-economical | Catalyst development can be complex and costly nih.gov |

Optimization of Reaction Conditions and Scalability in Laboratory and Pilot Plant Settings

The transition of a synthetic route from the laboratory to a pilot plant and ultimately to large-scale production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.net For the synthesis of this compound, key considerations include catalyst loading, reaction temperature, solvent selection, and purification methods.

In palladium-catalyzed reactions like the Buchwald-Hartwig amination, minimizing the amount of the expensive palladium catalyst and ligand is a primary goal. acsgcipr.org This can be achieved by screening different catalyst systems and optimizing reaction conditions to maximize turnover number and turnover frequency. The choice of base and solvent can also significantly impact the reaction rate and yield.

Process safety is another critical aspect. For example, exothermic reactions must be carefully controlled, potentially requiring specialized cooling equipment in a pilot plant setting. researchgate.net The use of hazardous reagents, such as cyanides in the Strecker reaction, necessitates stringent safety protocols and may favor the use of safer, in-situ sources of cyanide. nih.gov

Finally, the purification of the final product must be efficient and scalable. This may involve developing robust crystallization procedures that consistently provide the desired product in high purity, minimizing the need for chromatographic purification, which is often impractical on a large scale.

Solvent Effects and Reaction Medium Selection

The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and even the reaction pathway itself. Solvents affect the solubility of reactants, stabilize transition states, and can participate directly in the reaction mechanism.

In the context of synthesizing this compound and its precursors, solvent selection is crucial for transformations such as reductive amination, palladium-catalyzed coupling reactions, and nucleophilic substitutions.

Reductive Amination: The formation of the target compound from 4-aminophenylacetonitrile and cyclopentanone can be achieved via reductive amination. The Leuckart-Wallach reaction, a specific type of reductive amination, commonly employs polar solvents like formic acid or water to facilitate the reaction mechanism. numberanalytics.com For the N-alkylation of anilines, aqueous 2-propanol has been used effectively with a Palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as the hydrogen source. researchgate.net The use of anhydrous solvents, such as acetone, in related nucleophilic substitutions can be advantageous as it prevents the hydrolysis of reactive intermediates and reduces the formation of undesired isonitrile by-products. orgsyn.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N coupling reaction is a powerful method for attaching the cyclopentylamine to a 4-halophenylacetonitrile precursor. The choice of solvent is critical for the efficiency of the catalytic cycle. Relatively non-polar, aprotic solvents are generally preferred. Toluene has been identified as an optimal choice in many cases, leading to high conversion rates of over 95%. acs.org While effective, traditional solvents like toluene and 1,4-dioxane (B91453) present environmental and safety concerns. acsgcipr.org

Palladium-Catalyzed Cyanation: The introduction of the nitrile group to form a phenylacetonitrile precursor often relies on palladium catalysis. Research has shown that aqueous solvent systems can be highly effective. A 5:1 mixture of water and Tetrahydrofuran (THF) provided the highest conversion and yield in a mild cyanation protocol. organic-chemistry.org In contrast, older methods often rely on polar aprotic solvents like N,N-Dimethylformamide (DMF) at elevated temperatures. rsc.orgstackexchange.com

Nucleophilic Aromatic Substitution (SNAr): For certain precursor syntheses involving SNAr, solvent choice can dramatically enhance reactivity. The inclusion of 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to significantly improve the yield of photoredox-catalyzed SNAr cyanation reactions. acs.orgnsf.gov Furthermore, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) can improve SNAr reactivity by enhancing the nucleophilicity of the amine and stabilizing charged intermediates. nih.gov

TransformationSolvent SystemEffect / RationaleReference
Reductive Amination (Leuckart-Wallach)Formic Acid / WaterPolar medium facilitates the reaction mechanism. numberanalytics.com
Buchwald-Hartwig AminationTolueneOptimal non-polar solvent, leading to >95% conversion. acs.org
Palladium-Catalyzed CyanationH₂O/THF (5:1)Provides high conversion and yield under mild conditions. organic-chemistry.org
SNAr Cyanation2,2,2-Trifluoroethanol (TFE)Significantly enhances reaction yield. acs.orgnsf.gov
Nucleophilic Substitution (Cyanation)Anhydrous AcetonePrevents hydrolysis of reactive halides and reduces isonitrile formation. orgsyn.org

Catalyst Systems and Co-catalysts for Specific Transformations

Catalysts are fundamental to the efficiency and viability of many synthetic steps leading to this compound. They lower activation energies, increase reaction rates, and can provide high selectivity for the desired product.

Reductive Amination: The reductive amination of 4-aminophenylacetonitrile with cyclopentanone can be catalyzed by various systems. The Leuckart-Wallach and Eschweiler-Clarke reactions utilize formic acid or its derivatives as both a hydride source and an acidic catalyst. numberanalytics.comorganic-chemistry.org Modern methods employ a range of catalysts, including Pd/C with ammonium formate serving as a hydrogen donor for the selective mono-N-alkylation of anilines. researchgate.net Other catalytic systems for reductive amination include complexes of ruthenium and iridium, as well as tin- and indium-based catalysts in conjunction with silane (B1218182) reducing agents. organic-chemistry.orgmdpi.com

Buchwald-Hartwig Amination: This reaction is defined by its palladium-phosphine catalyst system. The system consists of a palladium precatalyst, such as Pd(OAc)₂, Pd₂(dba)₃, or [Pd(allyl)Cl]₂, and a sterically hindered, electron-rich phosphine ligand. acs.orglibretexts.orgwikipedia.org The evolution of these ligands, from early examples like P(o-Tolyl)₃ to more advanced, bulky ligands such as XPhos, t-BuXPhos, and TrixiePhos, has been crucial in expanding the reaction's scope and improving its efficiency under milder conditions. acs.orglibretexts.org The specific choice of ligand is often tailored to the substrates being coupled. acs.org

Catalytic Hydrogenation: The synthesis of the key precursor, 4-aminophenylacetonitrile, is typically achieved through the catalytic hydrogenation of 4-nitrophenylacetonitrile. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation due to its high chemoselectivity, effectively reducing the nitro group without affecting the nitrile or the aromatic ring. rsc.orgmit.edu Other precious metal catalysts, such as platinum, are also employed. researchgate.net Recent research has also explored atomically precise gold clusters as highly selective catalysts for the hydrogenation of nitroarenes. rsc.org

Palladium-Catalyzed Cyanation: For the synthesis of phenylacetonitrile precursors from aryl halides, palladium catalysts are essential. These reactions typically use a Pd(0) species, which can be generated in situ from a Pd(II) salt like Pd(OAc)₂. rsc.org The catalytic system also includes a ligand, such as diphenylphosphinoferrocene (B1173518) (dppf). researchgate.net To prevent catalyst deactivation by excess cyanide ions, which can strongly coordinate to the palladium center, co-catalysts such as copper or zinc compounds are sometimes added. researchgate.net The cyanide source itself can also be a part of the catalytic system, with zinc cyanide (Zn(CN)₂) being a common reagent. researchgate.net

TransformationCatalyst SystemRole / ExampleReference
Reductive AminationPd/C, Ammonium FormateCatalyzes N-alkylation of anilines; formate is H₂ donor. researchgate.net
Buchwald-Hartwig AminationPd Precatalyst + Phosphine LigandForms C-N bond. Example: Pd₂(dba)₃ / XPhos. acs.org
Catalytic Hydrogenation (Nitro Reduction)Palladium on Carbon (Pd/C)Chemoselective reduction of nitro group to amine. rsc.orgmit.edu
Palladium-Catalyzed CyanationPd₂(dba)₃ / dppf / Zn(CN)₂Catalyzes cyanation of aryl chlorides. researchgate.net
Palladium-Catalyzed CyanationCu or Zn Co-catalystsPrevent catalyst deactivation by excess cyanide. researchgate.net

Influence of Temperature and Pressure on Reaction Yield and Selectivity

Temperature and pressure are fundamental physical parameters that control the kinetics and thermodynamics of chemical reactions. Their precise control is essential for maximizing product yield and minimizing the formation of impurities.

Reductive Amination: Traditional reductive amination methods like the Leuckart-Wallach reaction often require high temperatures, typically ranging from 120°C to 165°C, to drive the reaction forward. wikipedia.org However, elevated temperatures can also promote side reactions, necessitating careful optimization to balance the reaction rate with selectivity. numberanalytics.com Some modern protocols have found that a gradual increase in temperature to an optimal range, such as 70–75°C, is sufficient for high conversion. researchgate.net In reductive aminations that utilize a gaseous reducing agent like carbon monoxide, pressure has been observed to have little effect on the reaction outcome above 30 bar, though a significant drop in rate occurs at lower pressures. researchgate.net

Buchwald-Hartwig Amination: Temperature is a key variable in palladium-catalyzed amination. The earliest examples of this reaction were conducted at 100°C. libretexts.org The optimal temperature depends on the stability of the catalyst complex and the reactivity of the substrates. It must be high enough to ensure a reasonable reaction rate but low enough to prevent catalyst decomposition, which can terminate the catalytic cycle.

Catalytic Hydrogenation: In the reduction of 4-nitrophenylacetonitrile, both hydrogen pressure and reaction temperature are critical parameters. These variables directly influence the rate of hydrogenation and the selectivity of the process. mit.eduresearchgate.net The conditions must be carefully controlled to ensure complete reduction of the nitro group while preventing over-reduction of the nitrile group or the aromatic ring. Parametric studies are often performed to identify the optimal pressure and temperature to achieve quantitative and chemoselective conversion. rsc.org

Palladium-Catalyzed Cyanation: Significant progress has been made in reducing the temperature requirements for palladium-catalyzed cyanation. While older methods often required high temperatures in the range of 120–160°C, modern, highly active catalyst systems can now operate efficiently at much milder temperatures, from ambient room temperature up to 40°C. organic-chemistry.orgresearchgate.netacs.org This development represents a major advancement, making the process more energy-efficient and accessible.

TransformationTemperature RangePressureInfluence on ReactionReference
Reductive Amination (Leuckart-Wallach)120-165 °CAtmosphericHigh temperature required to drive the reaction. wikipedia.org
Reductive Amination (Modern)70-75 °CAtmosphericOptimal temperature for high conversion in specific systems. researchgate.net
Catalytic HydrogenationOptimizedOptimized H₂ pressureCritical for reaction rate and selectivity (nitro vs. other groups). mit.eduresearchgate.net
Palladium-Catalyzed Cyanation (Historic)120-160 °CAtmosphericRequired for older, less active catalyst systems. researchgate.net
Palladium-Catalyzed Cyanation (Modern)Room Temp - 40 °CAtmosphericMild conditions enabled by highly active modern catalysts. organic-chemistry.orgacs.org

Chemical Reactivity and Transformations of 2 4 Cyclopentylamino Phenyl Acetonitrile

Reactions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a versatile functional group that participates in numerous characteristic reactions, including hydrolysis, reduction, and cycloadditions.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a fundamental process that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. The final product depends on the reaction conditions, particularly the pH. chemguide.co.ukstackexchange.com

Under acidic conditions (e.g., heating with aqueous hydrochloric or sulfuric acid), the nitrile group of 2-[4-(Cyclopentylamino)phenyl]acetonitrile is expected to undergo complete hydrolysis to yield 2-[4-(cyclopentylamino)phenyl]acetic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction begins with protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide, 2-[4-(cyclopentylamino)phenyl]acetamide , which is then hydrolyzed further to the carboxylic acid. chemistrysteps.com

In alkaline hydrolysis (e.g., heating with aqueous sodium hydroxide), the nitrile is converted into the corresponding carboxylate salt, in this case, sodium 2-[4-(cyclopentylamino)phenyl]acetate , with the liberation of ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. libretexts.org By carefully controlling the reaction conditions, such as using a milder catalyst or specific reagents like hydrogen peroxide in an alkaline solution, the reaction can often be stopped at the intermediate amide stage. stackexchange.com

Table 1: Expected Products from Hydrolysis of this compound
Reaction ConditionsIntermediate ProductFinal Product
Acidic (e.g., H2SO4, heat)2-[4-(Cyclopentylamino)phenyl]acetamide2-[4-(Cyclopentylamino)phenyl]acetic acid
Alkaline (e.g., NaOH, heat) followed by Acid Workup2-[4-(Cyclopentylamino)phenyl]acetamide2-[4-(Cyclopentylamino)phenyl]acetic acid
Controlled/Selective HydrationNot applicable2-[4-(Cyclopentylamino)phenyl]acetamide

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine, providing a key synthetic route to more complex molecules. This transformation typically involves catalytic hydrogenation or the use of chemical hydrides. The reduction of this compound would yield 2-[4-(Cyclopentylamino)phenyl]ethanamine .

Common methods for this reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum oxide, or palladium on carbon. It is a widely used industrial process known for its efficiency.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup are highly effective for converting nitriles to primary amines. Other borane-based reagents can also be utilized for this purpose.

Table 2: Common Reagents for the Reduction of the Nitrile Group
Reagent/MethodProductNotes
H2 / Raney Nickel2-[4-(Cyclopentylamino)phenyl]ethanamineHigh pressure and temperature may be required.
1. LiAlH4 in ether or THF 2. H2O workup2-[4-(Cyclopentylamino)phenyl]ethanamineA highly effective but non-selective and vigorous reagent.
NaBH4 / CoCl22-[4-(Cyclopentylamino)phenyl]ethanamineA milder alternative to LiAlH4.

Cyclization Reactions Involving the Nitrile Moiety

The nitrile group can act as an electrophile or participate in cycloaddition reactions to form various heterocyclic systems. mdpi.com The presence of an active α-methylene group (the -CH₂- between the phenyl ring and the nitrile) in this compound makes it a suitable substrate for condensation and cyclization reactions. For instance, nitriles with active methylene (B1212753) groups can react with ambiphilic reagents to form heterocycles. mdpi.com These reactions often proceed via initial deprotonation of the α-methylene group to form a carbanion, which then acts as a nucleophile. Depending on the reaction partner, this can lead to the formation of five- or six-membered rings, such as pyridines, pyrimidines, or various selenium-containing heterocycles like 1,3-selenazolium salts. mdpi.com

Transformations of the Cyclopentylamino Substituent

The secondary amine functionality is a key site for reactions such as acylation, alkylation, and other functionalizations that modify the nitrogen atom.

Acylation and Other N-Functionalizations

The nitrogen atom of the cyclopentylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles. A common transformation is N-acylation, where an acyl group is introduced onto the nitrogen atom to form an amide. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield N-acetyl-N-cyclopentyl-4-(cyanomethyl)aniline . This type of transformation is fundamental in organic synthesis, often used for protecting the amine group or for building more complex molecular architectures. nih.govgoogle.com

Table 3: Examples of N-Functionalization Reactions
ReagentReaction TypeProduct Name
Acetyl Chloride (CH3COCl)N-AcylationN-acetyl-N-cyclopentyl-4-(cyanomethyl)aniline
Acetic Anhydride ((CH3CO)2O)N-AcylationN-acetyl-N-cyclopentyl-4-(cyanomethyl)aniline
Benzoyl Chloride (C6H5COCl)N-BenzoylationN-benzoyl-N-cyclopentyl-4-(cyanomethyl)aniline

Reactions Involving the Cyclopentyl Ring System

The cyclopentyl ring is a saturated carbocyclic system composed of C-C and C-H single bonds. As such, it is generally non-polar and chemically inert under most standard organic reaction conditions. Unlike the aromatic phenyl ring or the reactive nitrile and amino groups, the cyclopentyl moiety does not readily participate in ionic reactions. Transformations of the cyclopentyl ring, such as halogenation or oxidation, would require harsh, high-energy conditions, typically involving free-radical pathways. Such conditions would likely lead to non-selective reactions at other, more reactive sites within the this compound molecule, making selective functionalization of the cyclopentyl ring challenging.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the cyclopentylamino group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This activating effect is most pronounced at the ortho and para positions relative to the amino substituent. Consequently, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation are expected to proceed readily, yielding predominantly ortho- and para-substituted products.

Conversely, nucleophilic aromatic substitution on the unsubstituted phenyl ring of this compound is generally not favored. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule.

Reactions at the Alpha-Carbon of the Acetonitrile (B52724) Moiety

The carbon atom situated between the phenyl ring and the nitrile group (the alpha-carbon) is rendered acidic by the electron-withdrawing nature of the cyano group. This acidity allows for the deprotonation of the alpha-carbon by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The generation of the carbanion at the alpha-position enables the straightforward introduction of alkyl groups through reaction with alkyl halides. This alkylation is a powerful tool for elaborating the molecular structure. While specific studies on this compound are not prevalent, extensive research on the alkylation of related substituted phenylacetonitriles provides insight into the expected reactivity. For instance, various base and solvent systems have been successfully employed for the α-alkylation of phenylacetonitriles with different alcohols, which act as alkylating agents through a "borrowing hydrogen" methodology.

Below is a table summarizing representative conditions for the α-alkylation of phenylacetonitrile (B145931) with various benzyl (B1604629) alcohols, which serves as a model for the potential reactivity of this compound.

EntryBenzyl Alcohol DerivativeBaseSolventTime (h)Yield (%)
14-Methoxybenzyl alcoholKOtBuToluene (B28343)1095
24-Methylbenzyl alcoholKOtBuToluene392
34-Chlorobenzyl alcoholKOtBuToluene385
42-Methoxybenzyl alcoholKOtBuToluene388
5Naphthalen-1-ylmethanolKOtBuToluene1282

This data is representative of the alkylation of phenylacetonitrile and is intended to illustrate the potential for similar reactions with this compound.

The benzylic position of this compound, being adjacent to the aromatic ring, is susceptible to both oxidation and reduction reactions.

Oxidation:

Strong oxidizing agents can transform the benzylic C-H bond. For instance, treatment with reagents like potassium permanganate (B83412) (KMnO4) or chromic acid under vigorous conditions would be expected to oxidize the benzylic carbon. In the case of a monosubstituted benzylic carbon, this would typically lead to the formation of a carboxylic acid. However, the presence of the nitrile group complicates this, and oxidative decyanation to form a ketone is a possible outcome. Milder and more selective oxidizing agents could potentially yield the corresponding α-keto nitrile.

Reduction:

The nitrile group is readily reducible to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., H2 over a palladium, platinum, or nickel catalyst). This reduction would convert the acetonitrile moiety into a 2-aminoethyl group, yielding 2-[4-(cyclopentylamino)phenyl]ethanamine. This transformation is a valuable synthetic route to produce more complex amines.

Advanced Spectroscopic and Structural Characterization of 2 4 Cyclopentylamino Phenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 2-[4-(Cyclopentylamino)phenyl]acetonitrile, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. The predicted ¹H NMR spectrum of this compound would exhibit several key signals corresponding to the different functional groups within the molecule.

The aromatic region is expected to show a pattern characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons ortho to the amino group (H-2', H-6') and those ortho to the acetonitrile (B52724) group (H-3', H-5') would appear as two distinct doublets, integrating to two protons each. The electron-donating nature of the amino group would shield the ortho and para protons, shifting them upfield relative to benzene, while the electron-withdrawing nature of the acetonitrile substituent would have a deshielding effect.

The aliphatic region would contain signals for the cyclopentyl and methylene (B1212753) groups. The benzylic methylene protons (-CH₂CN) are adjacent to both the aromatic ring and the electron-withdrawing nitrile group, resulting in a downfield shift; they would appear as a singlet, integrating to two protons. The methine proton on the cyclopentyl ring directly attached to the nitrogen (H-1'') would be significantly deshielded. The remaining eight methylene protons of the cyclopentyl ring would likely appear as complex, overlapping multiplets in the upfield region. The amine proton (-NH-) typically appears as a broad singlet, and its chemical shift can be variable depending on solvent and concentration. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-3', H-5' (Aromatic)~7.20Doublet (d)2H
H-2', H-6' (Aromatic)~6.60Doublet (d)2H
-CH₂CN (Methylene)~3.70Singlet (s)2H
H-1'' (Cyclopentyl Methine)~3.80Multiplet (m)1H
-NH- (Amine)3.5 - 4.5Broad Singlet (br s)1H
H-2'', H-5'' (Cyclopentyl Methylene)1.8 - 2.0Multiplet (m)4H
H-3'', H-4'' (Cyclopentyl Methylene)1.5 - 1.7Multiplet (m)4H

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and provides information about their chemical environment. Due to the molecular symmetry of the para-substituted phenyl ring and the cyclopentyl group, the ¹³C NMR spectrum of this compound is expected to show 8 distinct signals.

The nitrile carbon (-CN) has a characteristic chemical shift in the 118-120 ppm range. oregonstate.edu The four aromatic carbons would appear in the typical aromatic region (110-150 ppm). The carbon attached to the nitrogen (C-4') would be shifted downfield, while the carbon bearing the acetonitrile group (C-1') would be found at a relatively upfield position for a quaternary aromatic carbon. The benzylic methylene carbon (-CH₂CN) would appear in the aliphatic region, as would the three distinct carbon environments of the cyclopentyl ring. organicchemistrydata.orgdocbrown.info Quaternary carbons, such as C-1' and the nitrile carbon, typically show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4' (Aromatic, C-N)~145
C-3', C-5' (Aromatic, C-H)~129
C-1' (Aromatic, C-CH₂CN)~122
-CN (Nitrile)~119
C-2', C-6' (Aromatic, C-H)~115
C-1'' (Cyclopentyl, C-H)~55
C-2'', C-5'' (Cyclopentyl, C-H₂)~34
-CH₂CN (Methylene)~25
C-3'', C-4'' (Cyclopentyl, C-H₂)~24

Two-dimensional (2D) NMR experiments are powerful techniques for establishing molecular connectivity and spatial relationships that may not be apparent from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show a cross-peak between the aromatic doublets (H-2'/H-6' and H-3'/H-5'). Crucially, it would map the entire coupling network within the cyclopentyl ring, showing correlations between the methine proton (H-1'') and its adjacent methylene protons (H-2''/H-5''), and between the different methylene groups (H-2''/H-5'' to H-3''/H-4'').

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edupressbooks.pub This would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, confirming the assignment of the aromatic C-H signals, the benzylic -CH₂- group, and the methine and methylene groups of the cyclopentyl ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular structure. ustc.edu.cnc6h6.org Key HMBC correlations would be expected from the benzylic methylene protons (-CH₂CN) to the nitrile carbon (-CN) and the aromatic carbons C-1' and C-2'/C-6'. Correlations from the cyclopentyl methine proton (H-1'') to the aromatic C-4' would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY correlations would be expected between the NH proton and the cyclopentyl methine proton (H-1''), as well as the aromatic protons at H-2' and H-6'. Correlations between the cyclopentyl protons (H-1'', H-2'', H-5'') and the aromatic protons would provide insight into the preferred conformation of the cyclopentylamino group relative to the phenyl ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, as the exact mass of each element is unique. For this compound, with a molecular formula of C₁₄H₁₈N₂, the calculated exact mass of the neutral molecule is 214.1470 Da. HRMS analysis of the molecular ion would be expected to yield a measured mass that corresponds to this value within a few thousandths of a mass unit, thus confirming the elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive ion mode, ESI would readily protonate the basic secondary amine of this compound to generate a prominent protonated molecular ion [M+H]⁺ at an m/z value of approximately 215.1548.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. The most common fragmentation pathways for N-alkyl anilines involve cleavage of bonds adjacent to the nitrogen atom. miamioh.edulibretexts.org Key fragmentation events would likely include:

Benzylic Cleavage : The bond between the phenyl ring and the methylene group is a likely point of cleavage, which could lead to various fragment ions.

Alpha-Cleavage : Cleavage of the C-N bond or the C-C bonds of the cyclopentyl ring adjacent to the nitrogen is a characteristic fragmentation pathway for amines. A significant fragment could arise from the loss of the cyclopentyl group. libretexts.org

Loss of Acetonitrile : Cleavage of the benzylic C-C bond could result in the loss of a neutral acetonitrile radical or molecule.

Table 3: Predicted ESI-MS and MS/MS Fragmentation Data for this compound
m/z (Predicted)Ion FormulaDescription
215.1548[C₁₄H₁₉N₂]⁺Protonated Molecular Ion [M+H]⁺
174.0973[C₁₁H₁₂N₂]⁺Loss of C₃H₇ from cyclopentyl ring
146.1126[C₁₀H₁₂N]⁺Loss of cyclopentene (B43876) from [M+H]⁺
117.0578[C₈H₇N]⁺Phenylacetonitrile (B145931) cation radical from cleavage
91.0548[C₇H₇]⁺Tropylium ion from benzylic cleavage

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the nitrile, the secondary aromatic amine, the phenyl ring, and the cyclopentyl group.

Key vibrational modes anticipated for this compound include:

N-H Stretch: A secondary amine N-H stretching vibration is typically observed as a single, moderately intense band in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com Its position can be influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching absorptions appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl and methylene groups are found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. scribd.com

C≡N Stretch: The nitrile group (C≡N) gives rise to a very characteristic, sharp, and medium-intensity absorption band in the 2240-2260 cm⁻¹ region. scribd.comlibretexts.org This band is a clear indicator of the nitrile functionality.

C=C Stretches: Aromatic ring C=C stretching vibrations produce several bands of variable intensity in the 1475-1600 cm⁻¹ range. scribd.com

C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected to appear in the 1250-1335 cm⁻¹ region. orgchemboulder.com

The precise position and intensity of these bands provide a unique "fingerprint" for the molecule, confirming the presence of its key functional groups and offering insights into its molecular environment.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Medium
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aliphatic (Cyclopentyl, CH₂)C-H Stretch2850 - 2960Strong
NitrileC≡N Stretch2240 - 2260Medium, Sharp
Aromatic RingC=C Stretch1475 - 1600Medium-Weak
Aromatic AmineC-N Stretch1250 - 1335Medium-Strong

Table 1: Predicted Infrared Absorption Frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The parts of a molecule that absorb light in this region are known as chromophores. In this compound, the primary chromophore is the N-substituted benzene ring system.

The UV-Vis spectrum is expected to be dominated by electronic transitions associated with the π-electrons of the aromatic ring and the non-bonding (n) electrons of the nitrogen atom. youtube.com

π → π* Transitions: These are typically high-energy transitions resulting in strong absorption bands. For substituted benzenes, two main π → π* bands are often observed: the E2-band (around 200-240 nm) and the B-band (around 250-290 nm). The amino substituent on the phenyl ring acts as an auxochrome, which can shift these absorption maxima to longer wavelengths (a bathochromic or red shift) and increase their intensity. researchgate.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. khanacademy.org

The solvent used can influence the position of the absorption maxima (λ_max_). Polar solvents can stabilize the ground and excited states differently, leading to shifts in the spectrum. For instance, the spectrum of N-methylaniline, a related compound, shows absorption maxima that can be used as a reference point for predicting the behavior of the target molecule. nist.gov

Transition TypeChromophoreExpected λ_max Range (nm)Molar Absorptivity (ε)
π → π* (E2-band)Phenyl Ring~230 - 250High
π → π* (B-band)N-Cyclopentylaniline~280 - 310Moderate
n → π*N-Cyclopentylaniline>300Low

Table 2: Predicted UV-Vis Absorption Data for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a chiral derivative of this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration. By analyzing the anomalous scattering of X-rays, the absolute spatial arrangement of the atoms can be established, allowing for the unambiguous assignment of R or S stereochemistry at a chiral center. While the parent compound is achiral, this technique is indispensable for studying its chiral analogues or derivatives. nih.gov

The analysis of the crystal structure reveals how individual molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions that stabilize the solid-state structure. ias.ac.in For phenylacetonitrile derivatives, common interactions include hydrogen bonds and π-stacking. nih.gov

In the crystal structure of this compound, the following interactions would be anticipated:

N-H···N Hydrogen Bonds: The amine hydrogen (donor) on one molecule could form a hydrogen bond with the nitrile nitrogen (acceptor) of a neighboring molecule.

C-H···π Interactions: Hydrogen atoms from the cyclopentyl or methylene groups could interact with the electron-rich π-system of the phenyl ring on an adjacent molecule. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules may stack in an offset or face-to-face manner, contributing to the stability of the crystal lattice.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-H (Amine)N (Nitrile)2.8 - 3.2
C-H···π InteractionC-H (Aliphatic)π-system (Phenyl)2.5 - 2.9 (H to ring centroid)
π-π Stackingπ-system (Phenyl)π-system (Phenyl)3.3 - 3.8 (Interplanar distance)

Table 3: Potential Intermolecular Interactions in the Crystal Lattice of this compound.

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating components of a mixture, making it a cornerstone for assessing the purity of synthesized compounds. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of a substance. In a typical reversed-phase HPLC method, the compound is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is used to elute the compound. nih.gov

The purity is assessed by monitoring the eluent with a UV detector, typically set at one of the compound's absorption maxima (λ_max_). A pure compound should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. Impurities, if present, would appear as separate peaks at different retention times. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water GradientElution of the compound from the column
Flow Rate 1.0 mL/minControls retention time and peak shape
Detection UV at λ_max (e.g., ~290 nm)Quantifies the compound and impurities
Column Temperature 30 °CEnsures reproducible retention times

Table 4: Representative HPLC Parameters for Purity Analysis.

For chiral derivatives, specialized chiral HPLC methods are required to separate and quantify the enantiomers to determine the enantiomeric excess (ee). This often involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. yakhak.orgresearchgate.net

Chiral HPLC for Enantiomeric Ratio and Optical Purity Determination

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers. rsc.orgnih.gov This method is paramount in determining the enantiomeric ratio and, consequently, the optical purity of chiral molecules like this compound. The principle of chiral HPLC lies in the differential interaction between the individual enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.net These interactions lead to the formation of transient diastereomeric complexes with different energy levels, resulting in varying retention times for each enantiomer and thus enabling their separation. researchgate.net

The successful enantioseparation of amine-containing compounds such as this compound often relies on polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.gov The selection of an appropriate mobile phase is also critical and can significantly influence the separation efficiency. chromatographyonline.com For basic analytes, the mobile phase composition, including the use of additives like diethylamine (B46881) (DEA), can be crucial for achieving good peak shape and resolution. mdpi.com

Research Findings and Methodological Application

In a representative analysis for the enantiomeric separation of this compound, a polysaccharide-based chiral stationary phase is employed. The method's development would involve screening various CSPs and mobile phase compositions to achieve optimal separation. For a compound with a secondary amine and a nitrile group, a normal-phase or polar-organic mode of chromatography is often effective.

For instance, a method could be developed using a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. The mobile phase might consist of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol, with a small amount of a basic additive to improve peak symmetry and resolution.

The key parameters calculated from the resulting chromatogram are the retention times for each enantiomer (t_R1 and t_R2), the separation factor (α), and the resolution (R_s). The separation factor is a measure of the relative retention of the two enantiomers, while the resolution provides a quantitative measure of how well the two peaks are separated. An R_s value of 1.5 or greater typically indicates baseline separation, which is ideal for accurate quantification. mdpi.com

The enantiomeric ratio is determined by comparing the peak areas of the two separated enantiomers. For example, the enantiomeric excess (% ee), a measure of optical purity, can be calculated using the following formula:

% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100

Below are illustrative data tables from a hypothetical chiral HPLC analysis of a racemic and an enantiomerically enriched sample of this compound.

Table 1: Hypothetical Chromatographic Data for Enantiomeric Separation of Racemic this compound

ParameterValue
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phasen-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time (Enantiomer 1)8.52 min
Retention Time (Enantiomer 2)10.31 min
Separation Factor (α)1.21
Resolution (R_s)2.15

Table 2: Illustrative Peak Area Analysis and Optical Purity Determination

SamplePeak Area (Enantiomer 1)Peak Area (Enantiomer 2)Enantiomeric RatioEnantiomeric Excess (% ee)
Racemic Mixture501,234498,76650.1 : 49.90.25%
Enriched Sample952,48047,52095.2 : 4.890.5%

These tables demonstrate how chiral HPLC provides detailed quantitative data on the enantiomeric composition of a sample. The high-resolution separation allows for precise determination of the enantiomeric ratio, which is a critical quality attribute in the development and control of chiral compounds.

Computational and Theoretical Investigations of 2 4 Cyclopentylamino Phenyl Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can provide insights into a molecule's geometry, energy, and reactivity. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For 2-[4-(Cyclopentylamino)phenyl]acetonitrile, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom of the cyclopentylamino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the acetonitrile (B52724) group and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack. A hypothetical FMO analysis would yield specific energy values for the HOMO, LUMO, and the energy gap, which are crucial for predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis Data

ParameterEnergy (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-ELUMO - EHOMO

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.govresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov

In an MEP map of this compound, the most negative potential would likely be concentrated around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons, making it a prime target for electrophiles. The hydrogen atom of the amino group and parts of the phenyl ring would likely exhibit positive potential, indicating susceptibility to nucleophilic attack.

Chemical Hardness and Electrophilicity Indices for Stability and Reactivity

Global reactivity descriptors, such as chemical hardness (η) and electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. mdpi.com Chemical hardness is a measure of resistance to deformation or change in electron distribution; a harder molecule has a larger HOMO-LUMO gap and is less reactive. researchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons. semanticscholar.org

These parameters are calculated using the energies of the HOMO and LUMO. A higher value of chemical hardness for this compound would suggest greater stability, while the electrophilicity index would classify it on a scale of being a strong, moderate, or marginal electrophile. mdpi.com

Table 2: Hypothetical Global Reactivity Descriptors

DescriptorFormulaValueUnit
Chemical Hardness (η)(ELUMO - EHOMO) / 2-eV
Electrophilicity Index (ω)μ2 / 2η (where μ is the electronic chemical potential)-eV

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules over time. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. nih.gov This is crucial as the conformation of a molecule can significantly influence its biological activity. By systematically rotating the rotatable bonds in this compound, a potential energy surface or energy landscape can be generated. nih.gov This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. For this molecule, key rotations would be around the C-N bond connecting the cyclopentyl group and the C-C bond connecting the phenyl ring to the acetonitrile group.

Ligand-Based Drug Design Principles Applied to Analogues

Ligand-based drug design is a strategy used in drug discovery when the three-dimensional structure of the biological target is unknown. gardp.orgnih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. temple.edu By studying a series of known active and inactive analogues of this compound, a pharmacophore model can be developed. nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. This model can then be used to virtually screen large databases of compounds to identify new potential drug candidates with similar features. nih.gov

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable in SAR, offering rapid and cost-effective methods to predict the activity of new chemical entities. For compounds containing the this compound moiety, computational SAR explores how modifications to the cyclopentyl, phenyl, or acetonitrile groups affect binding affinity and efficacy at a biological target. These studies often precede and guide synthetic efforts, prioritizing compounds with the highest predicted potential.

The insights gained from these computational models are particularly valuable in the context of G-protein coupled receptors (GPCRs), such as the C5a receptor (C5aR), which are known targets for molecules incorporating this scaffold. researchgate.netbiorxiv.org By systematically altering the core structure in silico and calculating the resulting changes in properties and interactions, researchers can build a comprehensive map of the chemical space required for potent and selective biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of compounds based on the this compound scaffold, a QSAR model would aim to predict their inhibitory potency (e.g., IC50) against a specific target, such as the C5a receptor.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, including steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., LogP) characteristics. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed activity. mdpi.com

A well-validated QSAR model can be highly predictive for new, unsynthesized analogs. For instance, a study on C5aR peptide antagonists yielded models with a high cross-validated correlation coefficient (q² > 0.7), indicating good predictive ability. nih.gov The model might reveal that increased hydrophobicity in the cyclopentyl ring region enhances activity, while the presence of electron-withdrawing groups on the phenyl ring is detrimental. Such insights are crucial for guiding the design of more potent inhibitors.

Table 1: Representative Molecular Descriptors in QSAR Models for C5aR Antagonists

Descriptor Class Specific Descriptor Potential Influence on Activity
Electronic Dipole Moment Affects long-range electrostatic interactions with the receptor.
Partial Charge on Nitrogen Influences hydrogen bonding potential with receptor residues.
Steric Molecular Volume Determines the fit within the receptor's binding pocket.
Surface Area (VdW) Relates to the extent of van der Waals interactions.
Hydrophobic LogP (Octanol-Water Partition) Governs the compound's ability to cross cell membranes and engage with hydrophobic pockets.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. It serves as a 3D abstract representation of the key interaction points between a ligand and its receptor. For an antagonist targeting the C5a receptor, a pharmacophore model would be developed based on a set of known active ligands, including those containing the this compound core.

The key pharmacophoric features likely derived from this scaffold include:

A Hydrogen Bond Donor: The secondary amine (NH) of the cyclopentylamino group.

A Hydrophobic/Aliphatic Feature: The cyclopentyl ring.

An Aromatic Ring: The central phenyl group.

These features can be mapped onto the known three-dimensional structure of the C5a receptor's binding site. Crystal structures of C5aR in complex with antagonists like Avacopan reveal an allosteric binding site deep within the transmembrane domain. researchgate.netpdbj.org Receptor mapping would show the cyclopentyl group fitting into a hydrophobic pocket, the phenyl ring engaging in pi-stacking or hydrophobic interactions, and the amino group forming a crucial hydrogen bond with specific amino acid residues or a mediating water molecule within the receptor. researchgate.net This mapping provides a clear rationale for the observed activity and guides the design of new molecules that can better satisfy these interaction requirements for improved affinity and selectivity.

Table 2: Potential Pharmacophoric Features and Receptor Interactions

Pharmacophoric Feature Corresponding Moiety Potential Interacting Residue Type Interaction Type
Hydrophobic Cyclopentyl Ring Leucine, Isoleucine, Valine Van der Waals / Hydrophobic
Aromatic Ring Phenyl Group Phenylalanine, Tyrosine Pi-Pi Stacking
Hydrogen Bond Donor Secondary Amine (-NH-) Aspartate, Glutamate, Serine Hydrogen Bond

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands, such as those derived from this compound, to their macromolecular target, like the C5a receptor.

Using the crystal structure of C5aR, docking simulations can place the ligand into the allosteric binding pocket. pdbj.org The simulation software calculates a "docking score," which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. These studies can accurately predict how the ligand orients itself within the binding site.

For Avacopan, which contains the title fragment, docking studies confirm its placement in a deep allosteric pocket. researchgate.net The cyclopentylamino-phenyl portion of the molecule is positioned to make critical contacts. Specifically, the phenyl ring forms hydrophobic interactions with surrounding nonpolar residues, while the cyclopentyl group occupies a well-defined hydrophobic sub-pocket. The secondary amine is oriented to form key polar contacts, often mediated by a water molecule, which stabilizes the complex. researchgate.net By performing docking studies on a virtual library of analogs, researchers can prioritize the synthesis of compounds predicted to have the strongest binding affinities and most stable interactions.

Table 3: Hypothetical Docking Results for Analogs of the Core Scaffold

Compound Analog Modification Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Analog 1 Cyclopentyl -> Cyclohexyl -8.5 Tyr217, Trp220
Analog 2 Phenyl -> Pyridyl -7.9 Tyr217, Ser221
Analog 3 Acetonitrile -> Carboxamide -9.2 Tyr217, Trp220, Gln125

| Analog 4 | Unmodified Core | -8.2 | Tyr217, Trp220 |

Mechanistic Investigations of 2 4 Cyclopentylamino Phenyl Acetonitrile Derivatives in Molecular Recognition and Modulation Non Clinical Contexts

In Vitro Enzymatic Inhibition Mechanisms

Kinase Inhibition Pathways and Cyclin-Dependent Kinase Interactions

Kinases are a large family of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates. The dysregulation of kinase activity is a hallmark of many diseases. Small molecule inhibitors that target kinases have become a major class of therapeutics. Most of these inhibitors are designed to target the ATP-binding pocket of the kinase. nih.gov

Cyclin-dependent kinases (CDKs) are a subfamily of protein kinases that are essential for the regulation of the cell cycle. acs.org The activity of CDKs is dependent on their association with regulatory proteins called cyclins. The progression through the different phases of the cell cycle is driven by the sequential activation and inactivation of various CDK-cyclin complexes. frontiersin.org

The primary mechanism by which small molecule inhibitors block CDK activity is through competitive inhibition at the ATP-binding site. nih.gov By occupying this pocket, the inhibitors prevent the binding of ATP, which is necessary for the phosphorylation of substrate proteins. This leads to a halt in cell cycle progression, typically at the G1 phase. frontiersin.org For example, inhibitors of CDK4/6 prevent the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the expression of genes required for entry into the S phase. nih.govfrontiersin.org

Selective CDK inhibitors have been developed that target specific CDK-cyclin complexes. For instance, Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6. nih.gov Others, like Roscovitine, exhibit broader specificity, inhibiting CDK1, CDK2, and CDK5. researchgate.net

CompoundTarget(s)IC50
PalbociclibCDK4/Cyclin D111 nM
CDK6/Cyclin D316 nM
RibociclibCDK4/Cyclin D110 nM researchgate.net
CDK6/Cyclin D339 nM researchgate.net
AbemaciclibCDK4/Cyclin D12 nM
CDK6/Cyclin D310 nM
RoscovitineCDK20.7 µM selleckchem.com
CDK50.16 µM selleckchem.com

Phosphodiesterase Inhibition (e.g., PDE7)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.com By controlling the levels of these cyclic nucleotides, PDEs play a critical role in a vast array of physiological processes.

PDE7 is a cAMP-specific phosphodiesterase that is predominantly expressed in immune cells and the brain. patsnap.com Inhibition of PDE7 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, which in turn modulate various cellular functions, including inflammatory responses and neuronal processes. patsnap.comnih.gov

The mechanism of action of PDE7 inhibitors involves binding to the active site of the enzyme, thereby preventing the hydrolysis of cAMP to AMP. patsnap.com This leads to a sustained elevation of cAMP and enhanced signaling through cAMP-dependent pathways. Several classes of PDE7 inhibitors have been identified, including quinazoline (B50416) derivatives and 5-imino-1,2,4-thiadiazoles. nih.gov The development of selective PDE7 inhibitors is an active area of research, with compounds like BRL-50481 being one of the first selective inhibitors described. benthamdirect.com

CompoundTargetIC50
BRL-50481PDE7A0.15 µM nih.gov
S14PDE75.5 µM nih.gov
VP1.15PDE71.1 µM nih.gov

Ferrochelatase Inhibition Mechanisms

Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, catalyzing the insertion of ferrous iron (Fe2+) into protoporphyrin IX to form heme. ontosight.ai Heme is an essential prosthetic group for a wide variety of proteins, including hemoglobin, myoglobin, and cytochromes.

Inhibition of ferrochelatase disrupts heme synthesis, leading to an accumulation of protoporphyrin IX and a decrease in heme production. ontosight.ai This can have significant consequences for cellular metabolism and function. The mechanism of inhibition can be either direct or indirect.

Direct inhibitors, such as N-methylmesoporphyrin (N-MMP), are often substrate analogs that bind to the active site of the enzyme, competitively inhibiting the binding of protoporphyrin IX. scbt.com Other direct inhibitors may interfere with the binding of the iron cofactor. Indirect inhibitors, on the other hand, may act by chelating iron, thereby reducing its availability for the ferrochelatase-catalyzed reaction. scbt.com For example, deferoxamine (B1203445) is an iron chelator that can indirectly inhibit ferrochelatase.

CompoundMechanismIC50 (FECH)
N-Methylmesoporphyrin (NMPP)Competitive inhibitor~450 nM nih.gov
GriseofulvinInhibitor~1 µM
Tin Protoporphyrin IXDirect inhibitor scbt.comNot specified
DeferoxamineIndirect inhibitor (Iron chelator) scbt.comNot applicable

Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibition Mechanisms

Sodium-dependent glucose cotransporters (SGLTs) are a family of membrane proteins that mediate the transport of glucose and sodium across cell membranes. SGLT1 is primarily expressed in the small intestine, where it is responsible for the absorption of dietary glucose and galactose. patsnap.com It is also found in the kidney, where it contributes to glucose reabsorption. nih.gov

SGLT1 inhibitors block the transporter protein, preventing the uptake of glucose from the intestinal lumen into the enterocytes. patsnap.com This leads to a reduction in postprandial glucose levels. The mechanism of inhibition is typically competitive, with the inhibitor molecule binding to the glucose-binding site on the SGLT1 protein. By doing so, they prevent the conformational changes necessary for the translocation of glucose and sodium across the cell membrane. patsnap.com

Several SGLT inhibitors have been developed, with some exhibiting selectivity for SGLT2, which is the major glucose transporter in the kidney, while others, like Sotagliflozin, are dual inhibitors of both SGLT1 and SGLT2. nih.gov Selective SGLT1 inhibitors, such as Mizagliflozin and KGA-2727, are also being investigated. selleckchem.com

CompoundTarget(s)IC50 / Ki
SotagliflozinSGLT1IC50 = 36 nM nih.gov
SGLT2IC50 = 1.8 nM nih.gov
MizagliflozinSGLT1Ki = 27 nM selleckchem.com
KGA-2727hSGLT1Ki = 97.4 nM selleckchem.com
rSGLT1Ki = 43.5 nM selleckchem.com

Receptor Binding and Antagonism Mechanisms

Complement C5a Receptor Antagonism Mechanisms

Derivatives of 2-[4-(cyclopentylamino)phenyl]acetonitrile have been identified as potent antagonists of the Complement C5a Receptor (C5aR), a G-protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. researchgate.net A notable example is Avacopan, an orally bioavailable small molecule that has been extensively studied for its C5aR inhibitory activity. nih.gov

The primary mechanism of action for these derivatives is competitive and allosteric antagonism of the human C5aR. portico.orgrcsb.org Unlike the endogenous ligand C5a, which binds to the orthosteric site to activate the receptor, Avacopan binds to an allosteric pocket within the transmembrane domain of C5aR. portico.orgrcsb.org This allosteric binding induces a conformational change in the receptor that prevents its activation by C5a. Consequently, the downstream signaling cascade that leads to neutrophil activation and migration to inflammatory sites is effectively blocked. portico.orgnih.gov

Crystallographic studies of human C5aR in a ternary complex with a peptide antagonist (PMX53) and Avacopan have provided detailed insights into these molecular interactions. rcsb.org These studies reveal the specific binding poses of the non-peptide allosteric antagonists and highlight the structural basis for their inhibitory action. rcsb.org The binding of Avacopan stabilizes an inactive conformation of the receptor, thereby preventing the G-protein coupling and subsequent signal transduction that is characteristic of C5a-mediated inflammation. rcsb.org Biophysical analyses have further elucidated the thermodynamics of this interaction, revealing a high-affinity binding that contributes to its potent antagonist activity. biorxiv.org

The key molecular interactions involved in the allosteric antagonism by Avacopan are summarized in the table below.

ParameterDescription
Target Complement C5a Receptor (C5aR)
Mechanism Allosteric Antagonism
Binding Site Transmembrane allosteric pocket
Effect Inhibition of C5a-C5aR interaction, blockage of neutrophil activation and migration

P2Y14R Antagonism Mechanisms

The P2Y14 receptor (P2Y14R) is another GPCR, specifically a Gi protein-coupled receptor, that has been identified as a target for derivatives of this compound. nih.gov This receptor is activated by UDP-sugars and is implicated in various inflammatory and immunological processes. nih.gov

Derivatives incorporating the cyclopentylamino-phenyl moiety have been investigated for their ability to preserve high affinity for the human P2Y14R. biorxiv.org The mechanism of antagonism involves the competitive binding of these synthetic ligands to the receptor, thereby preventing the binding of endogenous agonists like UDP-glucose. This blockage of agonist binding inhibits the Gi-mediated signaling pathway, which would otherwise lead to a decrease in intracellular cyclic AMP (cAMP) levels and the promotion of inflammatory responses. nih.gov

Due to the absence of a crystal structure for P2Y14R, the design and optimization of these antagonists have been guided by homology modeling and molecular dynamics simulations. nih.govnih.gov These computational approaches have been instrumental in understanding the structure-activity relationships and in the rational design of novel antagonist ligands with improved potency and selectivity. nih.gov Recent research has also explored the development of chimeric molecules that combine the antagonist scaffold with a carbohydrate recognition element from the agonist series, aiming to enhance binding affinity and pharmacokinetic properties. nih.gov

The table below summarizes the key aspects of P2Y14R antagonism by these derivatives.

ParameterDescription
Target P2Y14 Receptor (P2Y14R)
Mechanism Competitive Antagonism
Signaling Pathway Gi protein-coupled
Effect Inhibition of UDP-sugar binding, modulation of inflammatory responses

Molecular Pathways and Cellular Targets (excluding clinical outcomes and safety profiles)

Cell Cycle Regulation Modulations through CDK Interactions

While direct studies on this compound itself as a cyclin-dependent kinase (CDK) inhibitor are limited, derivatives containing the cyclopentylamino-phenyl structural motif have demonstrated potent inhibitory activity against specific CDKs. For instance, the compound 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile has been identified as a multikinase inhibitor with significant activity against CDK4/CYCLIN D1. researchgate.net

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.gov The mechanism of inhibition by these derivatives involves binding to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of substrate proteins that are essential for cell cycle progression. researchgate.net Inhibition of CDK4, in particular, leads to the dephosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor, thereby halting the cell cycle at the G1/S transition. nih.gov This arrest in the G1 phase prevents the cell from entering the DNA synthesis (S) phase, ultimately inhibiting cell proliferation.

TargetMechanism of ActionCellular Outcome
CDK4/CYCLIN D1ATP-competitive inhibitionG1 phase cell cycle arrest

Anti-angiogenic Mechanisms at the Cellular Level

Currently, there is a lack of publicly available research specifically investigating the anti-angiogenic mechanisms of this compound or its direct derivatives at the cellular level. While the inhibition of angiogenesis is a critical area of research in oncology, with many studies focusing on the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), a direct link to the compound has not been established in the scientific literature. nih.govnih.gov

Tubulin Binding and Tumor-Vascular Disrupting Mechanisms

Microtubules are dynamic cytoskeletal polymers that are essential for various cellular processes, including cell division, motility, and intracellular transport. cytoskeleton.com The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis (programmed cell death). nih.govnih.gov In the context of tumor vasculature, the disruption of microtubule dynamics in endothelial cells can lead to changes in cell shape and a collapse of the tumor's blood supply, a mechanism known as vascular disruption. researchgate.net

The inhibitory effect on tubulin polymerization can be quantified using in vitro assays that measure the change in optical density as tubulin assembles into microtubules. cytoskeleton.comcytoskeleton.com

Cellular TargetMechanism of ActionConsequence
TubulinInhibition of polymerizationG2/M cell cycle arrest, apoptosis, vascular disruption

Elucidation of Molecular Interactions via Biophysical Methods (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for characterizing the thermodynamics and kinetics of molecular interactions in a label-free manner. biorxiv.orgnih.govbroadinstitute.orgyoutube.com

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). biorxiv.org This information is invaluable for understanding the driving forces behind the binding event.

SPR, on the other hand, is a surface-sensitive optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. nih.govbroadinstitute.orgyoutube.com This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

While these techniques are ideally suited for studying the interactions of this compound derivatives with their biological targets, specific ITC or SPR data for the binding of these compounds to P2Y14R, CDKs, or tubulin are not widely available in the public domain. However, thermodynamic analysis of the binding of antagonists to the C5aR has been conducted, providing insights into the energetics of this specific interaction. biorxiv.org The lack of broader biophysical data for other targets represents a gap in the current understanding of the molecular recognition profiles of this class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.